molecular formula C9H12N2O6 B13726654 1-beta-D-Arabinofuranosyluracil-13C,15N2

1-beta-D-Arabinofuranosyluracil-13C,15N2

Cat. No.: B13726654
M. Wt: 247.18 g/mol
InChI Key: DRTQHJPVMGBUCF-MXHOLXRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-beta-D-Arabinofuranosyluracil-13C,15N2 is a labeled nucleoside analog used primarily in scientific research. It is a derivative of uracil, a pyrimidine nucleobase, and is labeled with carbon-13 and nitrogen-15 isotopes. This compound is often utilized in studies involving nucleic acid metabolism and antiviral research .

Preparation Methods

The synthesis of 1-beta-D-Arabinofuranosyluracil-13C,15N2 involves several steps:

    Starting Materials: The synthesis begins with labeled carbon-13 and nitrogen-15 uracil.

    Glycosylation: The labeled uracil undergoes glycosylation with a protected arabinofuranose derivative.

    Deprotection: The protecting groups are removed to yield the final product.

Chemical Reactions Analysis

1-beta-D-Arabinofuranosyluracil-13C,15N2 undergoes various chemical reactions:

    Oxidation: It can be oxidized to form uracil derivatives.

    Reduction: Reduction reactions can modify the uracil ring or the sugar moiety.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the uracil ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-beta-D-Arabinofuranosyluracil-13C,15N2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-beta-D-Arabinofuranosyluracil-13C,15N2 involves its incorporation into nucleic acids. Once incorporated, it can interfere with nucleic acid synthesis and function, leading to antiviral effects. The molecular targets include viral polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

1-beta-D-Arabinofuranosyluracil-13C,15N2 is unique due to its isotopic labeling, which allows for detailed metabolic studies. Similar compounds include:

Conclusion

This compound is a valuable compound in scientific research, offering insights into nucleic acid metabolism and antiviral mechanisms. Its unique isotopic labeling makes it a powerful tool for detailed studies in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

247.18 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1/i9+1,10+1,11+1

InChI Key

DRTQHJPVMGBUCF-MXHOLXRKSA-N

Isomeric SMILES

C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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